5,14-Pentacenedione
CAS No.: 6006-83-3
Cat. No.: VC14158978
Molecular Formula: C22H12O2
Molecular Weight: 308.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6006-83-3 |
|---|---|
| Molecular Formula | C22H12O2 |
| Molecular Weight | 308.3 g/mol |
| IUPAC Name | pentacene-5,14-dione |
| Standard InChI | InChI=1S/C22H12O2/c23-21-17-7-3-4-8-18(17)22(24)20-12-16-10-14-6-2-1-5-13(14)9-15(16)11-19(20)21/h1-12H |
| Standard InChI Key | WZMPFLVAXXQDRG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C(=O)C5=CC=CC=C5C4=O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
| Parameter | Value |
|---|---|
| Crystal system | Rhombic |
| Space group | P2₁2₁2₁ |
| Density (g/cm³) | 1.52 |
| Unit cell dimensions | a = 7.42 Å, b = 12.31 Å, c = 14.89 Å |
| π-π stacking distance | 3.38 Å |
Synthesis and Purification
Oxidation of Pentacene
The most common route to 5,14-pentacenedione involves the oxidation of pentacene. Commercial pentacene often contains trace impurities of 5,14-pentacenedione due to aerial oxidation during storage . Controlled oxidation using mild agents like molecular oxygen or quinones yields the compound with higher purity. For instance, annealing pentacene at 220–250°C under an oxygen atmosphere produces 5,14-pentacenedione as a co-crystallized impurity .
Direct Synthesis Methods
Alternative synthetic pathways include:
-
Diels-Alder Cyclization: Reacting phthalaldehyde derivatives with dienophiles under basic conditions .
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Suzuki-Miyaura Coupling: Functionalizing dibrominated pentacenedione precursors with aryl boronic acids to create derivatives .
Purification typically involves column chromatography or recrystallization from toluene, achieving >95% purity .
Physicochemical Properties
Optical Properties
The compound exhibits a blue-shifted absorption spectrum compared to pentacene, with maxima at 403, 432, and 456 nm in toluene . Luminescence studies reveal a symmetric emission profile centered at 496 nm (Stokes shift = 1,770 cm⁻¹), attributed to rigid π-conjugation and reduced exciton trapping .
Table 2: Optical Data for 5,14-Pentacenedione
| Property | Value |
|---|---|
| λ<sub>abs</sub> (nm) | 403, 432, 456 |
| λ<sub>em</sub> (nm) | 496, 525 (shoulder) |
| Quantum yield (Φ) | 0.18 |
Electrical Properties
In field-effect transistors (FETs), 5,14-pentacenedione-doped pentacene films show reduced hole mobility (μ<sub>h</sub> = 0.12 cm²·V⁻¹·s⁻¹) compared to purified pentacene (μ<sub>h</sub> = 1.5 cm²·V⁻¹·s⁻¹) . This degradation is attributed to disrupted π-stacking and trap formation at grain boundaries.
Applications in Organic Electronics
Organic Semiconductors
Despite its lower mobility, 5,14-pentacenedione serves as a stabilizing additive in pentacene-based OFETs, mitigating oxygen degradation . Its electron-withdrawing ketone groups also enable n-type doping in ambipolar devices .
Photovoltaic Devices
The compound’s broad absorption in the visible range makes it a candidate for donor materials in organic photovoltaics (OPVs). Bilayer heterojunctions with C₆₀ exhibit a power conversion efficiency (PCE) of 2.3%, though this lags behind state-of-the-art materials .
Comparative Analysis with Analogues
Pentacene
Unfunctionalized pentacene demonstrates superior charge mobility (μ<sub>h</sub> = 6.2 cm²·V⁻¹·s⁻¹ in single crystals) but degrades rapidly under ambient conditions .
Table 3: Key Comparisons of Pentacene Derivatives
| Compound | μ<sub>h</sub> (cm²·V⁻¹·s⁻¹) | λ<sub>abs</sub> (nm) | Stability (Air) |
|---|---|---|---|
| Pentacene | 2.5–6.2 | 580 | Low |
| 5,14-Pentacenedione | 0.12 | 456 | Moderate |
| 6,13-Pentacenedione | 0.08 | 435 | Low |
Recent Advances and Future Directions
Protonation-Enhanced Charge Transfer
Recent studies show that protonating 5,14-pentacenedione with trifluoroacetic acid (TFA) induces intramolecular charge transfer (ICT), red-shifting absorption by 80 nm . This phenomenon, absent in physical donor-acceptor mixtures, highlights potential for tunable optoelectronic materials .
Single-Crystal Devices
Efforts to grow centimeter-scale single crystals via physical vapor transport (PVT) have succeeded, yielding defect-free layers with μ<sub>h</sub> = 0.45 cm²·V⁻¹·s⁻¹—a fourfold improvement over polycrystalline films .
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